Summary: Ethyl 4-bromo-2-hydroxybenzoate is utilized in organic synthesis, particularly in the formation of organogelators which are compounds used for the removal of oil spills in aqueous media .
Results: The synthesized compound demonstrated effective properties as an organogelator due to the presence of functional groups that facilitate intermolecular forces necessary for trapping oil away from water.
Summary: In pharmaceutical research, Ethyl 4-bromo-2-hydroxybenzoate serves as a precursor for the synthesis of various compounds with potential therapeutic applications.
Results: The reactions yield derivatives that can be further tested for their biological activity and potential as drug candidates.
Summary: This compound is investigated for its role in the development of new materials with specific properties, such as enhanced durability or thermal stability.
Results: The incorporation of Ethyl 4-bromo-2-hydroxybenzoate into materials has shown to alter physical properties, which are quantified using methods like tensile testing and thermal analysis.
Summary: Ethyl 4-bromo-2-hydroxybenzoate is used as a standard or reagent in analytical procedures to quantify or identify other substances.
Results: The compound provides accurate and reproducible reference points that help in the precise quantification of analytes in various samples.
Summary: The compound is studied for its biochemical interactions, particularly in enzyme-catalyzed reactions where it may act as an inhibitor or substrate.
Results: The studies often reveal the compound’s affinity for certain enzymes and its potential to influence biochemical pathways.
Field: Environmental Science
Summary: Ethyl 4-bromo-2-hydroxybenzoate is explored for its environmental applications, such as its role in biodegradation processes or as a marker for pollution.
Methods: Environmental sampling and analytical techniques are used to detect and measure the presence of the compound in various ecosystems .
Ethyl 4-bromo-2-hydroxybenzoate is an organic compound with the molecular formula . It features a bromine atom substituted at the para position relative to a hydroxyl group on the aromatic ring, contributing to its unique chemical properties. This compound is part of the benzoate family and is often used in various chemical and biological applications due to its structural characteristics.
Studies have indicated that ethyl 4-bromo-2-hydroxybenzoate exhibits biological activity, particularly as an inhibitor in enzyme-catalyzed reactions. It has shown potential as a substrate for various enzymes, making it a candidate for further investigation in biochemical research. Its structural features may contribute to its interaction with biological targets, enhancing its significance in medicinal chemistry.
The synthesis of ethyl 4-bromo-2-hydroxybenzoate typically involves:
Alternative synthetic routes may also be employed depending on the desired purity and yield .
Ethyl 4-bromo-2-hydroxybenzoate has various applications:
Research has focused on the interaction of ethyl 4-bromo-2-hydroxybenzoate with various biological systems. It has been studied for its role as an inhibitor of specific cytochrome P450 enzymes, suggesting that it could influence drug metabolism and efficacy . Such interactions highlight its potential utility in pharmacology and toxicology.
Ethyl 4-bromo-2-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Key Features |
---|---|---|
Ethyl 4-bromo-3-hydroxybenzoate | 0.96 | Hydroxyl group at meta position |
Ethyl 4-bromo-3-methoxybenzoate | 0.95 | Contains a methoxy group |
Methyl 3-bromo-4-hydroxybenzoate | 0.93 | Methyl ester instead of ethyl |
Methyl 4-bromo-3-methoxybenzoate | 0.92 | Methyl ester with a methoxy substituent |
Ethyl 4-bromo-2,3-dihydroxybenzoate | 0.90 | Additional hydroxyl group at position 3 |
Ethyl 4-bromo-2-hydroxybenzoate is unique due to its specific arrangement of functional groups that influence its reactivity and biological interactions compared to these similar compounds. Its distinct para-substituted bromine and hydroxyl groups make it particularly interesting for further research in both synthetic and medicinal chemistry.